
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, also known as BOC-ONB-COCHO, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Antipsychotic Agents
Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally similar to 4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and demonstrated significant in vivo activity indicative of antipsychotic potential. Furthermore, their reduced activity in models predictive of extrapyramidal side effects suggests their suitability as backup compounds to existing antipsychotic medications (Norman et al., 1996).
Antibacterial Activity
Another area of application involves the synthesis of novel derivatives for antibacterial evaluation. For instance, a series of compounds was synthesized and tested against Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity against human cell lines. This research suggests potential applications in the development of new anti-tubercular therapies (Nimbalkar et al., 2018).
Applications in Polymer Science
Carboxamide-containing compounds also find applications in polymer science. For example, carboxylate-containing polyamides have been synthesized and evaluated for their potential in biomineralization processes, indicating their relevance in materials science and engineering (Ueyama et al., 1998).
Anticancer Potential
Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown that these compounds exhibit cytotoxic effects on breast cancer cell lines, with some derivatives demonstrating higher activity than clinically used drugs. This suggests their potential use as anticancer agents, highlighting the versatility of carboxamide compounds in medicinal chemistry (Butler et al., 2013).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been utilized as versatile building blocks in supramolecular chemistry, enabling the formation of nanometer-sized rod-like structures stabilized by hydrogen bonding. This illustrates their potential in nanotechnology and polymer processing, among other applications (Cantekin et al., 2012).
Eigenschaften
IUPAC Name |
4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)10-21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYZASMSMTPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



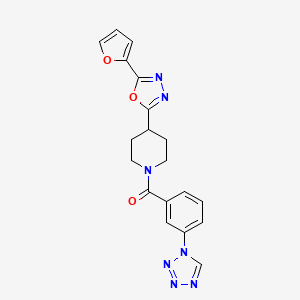
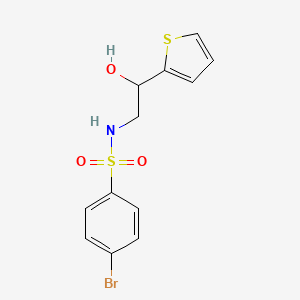
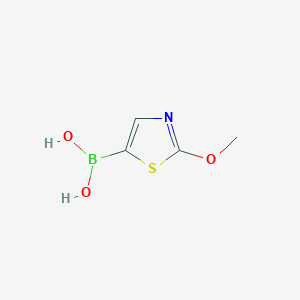
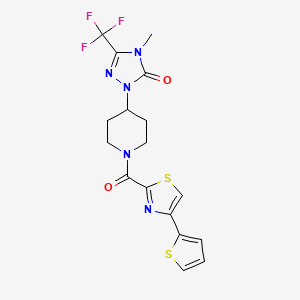
![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)
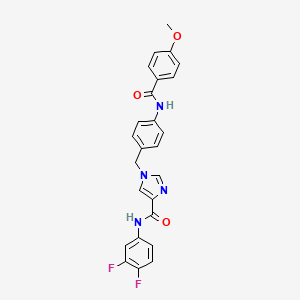
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
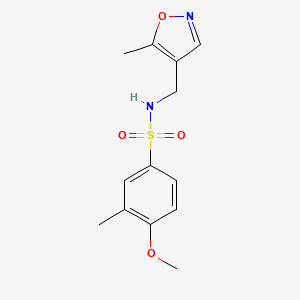
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
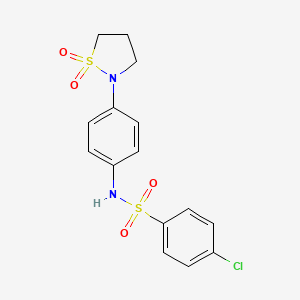
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)